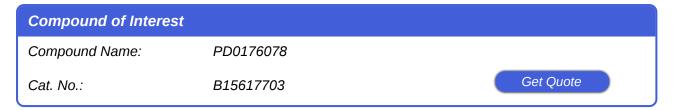


BMS-777607: A Potent Inhibitor of MET and AXL Signaling Pathways

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-777607 is a potent and selective, ATP-competitive small-molecule inhibitor of the MET receptor tyrosine kinase family.[1][2] This technical guide provides a comprehensive analysis of the BMS-777607 signaling pathway, its mechanism of action, and its effects on cancer cells. It includes a summary of its inhibitory activity against key kinases, detailed experimental protocols for assessing its efficacy, and visual representations of the signaling cascades it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction to BMS-777607

BMS-777607 is a multi-targeted kinase inhibitor with high affinity for the c-Met, Axl, Ron, and Tyro3 receptor tyrosine kinases.[1][2] These receptors are part of the MET and TAM (Tyro3, Axl, Mer) families, respectively, and are crucial regulators of cellular processes such as proliferation, survival, migration, and invasion.[3][4] Dysregulation of these signaling pathways is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[5] BMS-777607 has demonstrated anti-cancer effects in preclinical models by inhibiting these key signaling nodes, leading to reduced tumor growth, migration, and invasion, as well as the induction of apoptosis.[6][7]



Mechanism of Action

BMS-777607 exerts its effects by competitively binding to the ATP-binding pocket of the kinase domain of its target receptors.[1][2] This prevents the autophosphorylation of the receptor upon ligand binding (e.g., Hepatocyte Growth Factor (HGF) for c-Met and Growth Arrest-Specific 6 (Gas6) for Axl), thereby blocking the initiation of downstream signaling cascades.[3][8] The primary signaling pathways inhibited by BMS-777607 are the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[8]

Quantitative Data: Inhibitory Activity of BMS-777607

The inhibitory potency of BMS-777607 has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.

Target Kinase	IC50 (nM)	Assay Type	Reference
AxI	1.1	Cell-free	[1][2]
Ron	1.8	Cell-free	[1][2]
c-Met	3.9	Cell-free	[1][2]
Tyro3	4.3	Cell-free	[1][2]
Mer	14.0	In vitro	[4]
Flt-3	16.0	In vitro	[4]
c-Met (autophosphorylation)	20	Cell lysate	[1][2]
Aurora B	78.0	In vitro	[4]
Lck	120	In vitro	[4]
VEGFR2	180	In vitro	[4]

Signaling Pathway Analysis





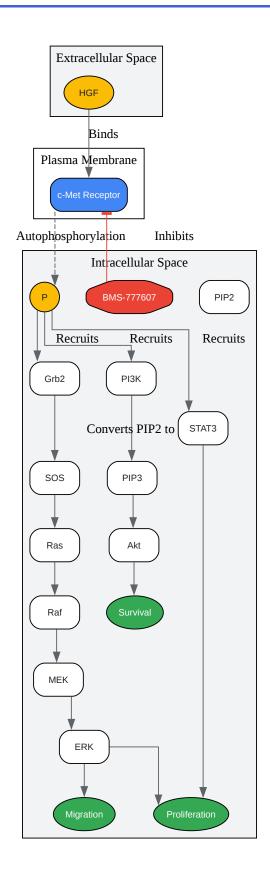


BMS-777607 primarily disrupts the signaling pathways initiated by the c-Met and Axl receptor tyrosine kinases. The following diagrams illustrate these pathways and the point of inhibition by BMS-777607.

c-Met Signaling Pathway

Hepatocyte Growth Factor (HGF) is the exclusive ligand for the c-Met receptor.[5] Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation on specific tyrosine residues, creating docking sites for various adaptor proteins and downstream effectors.[1] This leads to the activation of multiple signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and motility.[7][9]





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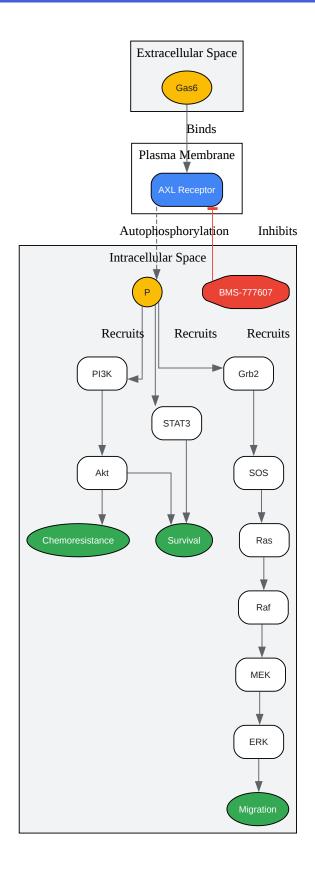
Figure 1: c-Met signaling pathway and inhibition by BMS-777607.



AXL Signaling Pathway

Growth Arrest-Specific 6 (Gas6) is the primary ligand for the Axl receptor.[8] Binding of Gas6 induces Axl dimerization and autophosphorylation, which in turn activates downstream signaling pathways, including PI3K/Akt and MAPK/ERK, promoting cell survival, migration, and resistance to therapy.[6][8]





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Figure 2: AXL signaling pathway and inhibition by BMS-777607.



Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of BMS-777607.

Kinase Assay (In Vitro)

This protocol describes a method to determine the in vitro potency of BMS-777607 against a target kinase.

- Reagent Preparation:
 - Prepare a stock solution of BMS-777607 (e.g., 10 mM in DMSO).
 - Prepare a kinase buffer (e.g., 20 mM Tris-HCl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT).[2]
 - Prepare a solution of recombinant kinase (e.g., GST-Met).
 - Prepare a substrate solution (e.g., 3 μg of poly(Glu/Tyr)).[2]
 - Prepare an ATP solution containing [y-33P]ATP (e.g., 1 μM ATP with 0.12 μCi 33P y-ATP).[2]
- Assay Procedure:
 - Serially dilute BMS-777607 in kinase buffer to achieve a range of concentrations.
 - In a 96-well plate, combine the kinase, substrate, and diluted BMS-777607.
 - Initiate the reaction by adding the ATP solution.
 - Incubate the plate at 30°C for 1 hour.[2]
 - Stop the reaction by adding cold trichloroacetic acid (TCA) to a final concentration of 8%.
 [2]
- Data Analysis:



- Measure the incorporation of ³³P into the substrate using a scintillation counter or filterbinding assay.
- Plot the percentage of kinase inhibition against the logarithm of the BMS-777607 concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.



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